Cas no 1170432-97-9 (1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide)

1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide
- 1-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1H-pyrazole-3-carboxamide
- F5094-0526
- 1-methyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)pyrazole-3-carboxamide
- SR-01000920850-1
- AKOS024497104
- SR-01000920850
- 1170432-97-9
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- Inchi: 1S/C14H12N4O3/c1-17-7-6-10(16-17)12(19)15-9-5-3-4-8-11(9)14(21)18(2)13(8)20/h3-7H,1-2H3,(H,15,19)
- InChI Key: HCCWUYVKGJSOLY-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=CC=2C(N1C)=O)NC(C1C=CN(C)N=1)=O
Computed Properties
- Exact Mass: 284.09094026g/mol
- Monoisotopic Mass: 284.09094026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.3Ų
- XLogP3: 0.9
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5094-0526-5μmol |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5094-0526-4mg |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5094-0526-50mg |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5094-0526-20μmol |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5094-0526-30mg |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5094-0526-20mg |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5094-0526-2mg |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5094-0526-10mg |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5094-0526-40mg |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 40mg |
$210.0 | 2023-09-10 | ||
Life Chemicals | F5094-0526-2μmol |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide |
1170432-97-9 | 2μmol |
$85.5 | 2023-09-10 |
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide Related Literature
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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2. Book reviews
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide
CAS No. 1170432-97-9: 1-Methyl-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Yl)-1H-Pyrazole-3-Carboxamide – A Promising Compound in Modern Pharmaceutical Research
1-Methyl-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Yl)-1H-Pyrazole-3-Carboxamide is a synthetic compound with a unique molecular structure that has garnered significant attention in recent years due to its potential therapeutic applications. This compound, identified by the CAS No. 1170432-97-9, is a derivative of pyrazole, a heterocyclic ring system known for its pharmacological versatility. The molecule combines multiple functional groups, including a pyrazole ring, a dioxo-isoindole core, and a carboxamide group, which collectively contribute to its biological activity. Recent studies have highlighted its role in modulating inflammatory pathways and its potential as a scaffold for drug development.
The 1-methyl substituent in this compound plays a critical role in stabilizing its molecular conformation, which is essential for its interaction with biological targets. The 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl group, a key structural feature, is derived from isoindole, a ring system commonly found in natural products and pharmaceuticals. This group is linked to the pyrazole ring via an amide bond, forming a complex scaffold that enhances the compound’s binding affinity to specific receptors. The 1H-pyrazole-3-carboxamide moiety further contributes to its pharmacological profile by enabling interactions with enzymes and proteins involved in cellular signaling.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the anti-inflammatory potential of this compound. In vitro studies revealed that 1-Methyl-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Yl)-1H-Pyrazole-3-Carboxamide significantly inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory mediators. This finding aligns with the growing interest in COX-2 inhibitors as therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound’s ability to selectively target COX-2 while sparing COX-1 may reduce gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another notable aspect of this compound is its potential as a kinase inhibitor. Kinases are enzymes that regulate cellular processes by phosphorylating target proteins, and their dysregulation is implicated in various diseases, including cancer. A study published in ACS Chemical Biology (2023) reported that 1-Methyl-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Yl)-1H-Pyrazole-3-Carboxamide exhibits selective inhibition of the PI3K/AKT/mTOR pathway, a signaling cascade frequently overactivated in tumor cells. This property suggests its potential as a candidate for anticancer drug development, particularly in targeting malignancies with aberrant PI3K signaling.
Structural modifications of this compound have also been explored to enhance its pharmacokinetic properties. A 2024 study in European Journal of Medicinal Chemistry investigated the impact of substituents on the 1-methyl group and found that introducing hydrophobic groups significantly improved the compound’s solubility and bioavailability. This optimization is crucial for translating the compound from in vitro studies to in vivo applications, as poor solubility often limits the efficacy of drug candidates.
Moreover, the 1H-pyrazole-3-carboxamide moiety has been shown to interact with G-protein-coupled receptors (GPCRs), which are targets for a wide range of therapeutics. A 2023 preclinical study using animal models demonstrated that this compound modulates the activity of the μ-opioid receptor, a target for pain management. The compound’s ability to reduce pain without the typical side effects of opioids, such as respiratory depression, highlights its potential as a novel analgesic agent.
The synthesis of 1-Methyl-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Yl)-1H-Pyrazole-3-Carboxamide involves several steps, including the formation of the isoindole ring system and the coupling of the pyrazole ring. A 2022 article in Organic & Biomolecular Chemistry described a scalable synthetic route that utilizes microwave-assisted reactions to enhance the efficiency of the process. This method not only reduces the reaction time but also minimizes the use of hazardous solvents, aligning with the principles of green chemistry in pharmaceutical manufacturing.
Despite its promising properties, challenges remain in the development of this compound. One area of focus is the optimization of its metabolic stability to ensure prolonged therapeutic effects. A 2023 study in Drug Metabolism and Disposition identified certain metabolic pathways that could lead to rapid degradation of the compound in vivo. Addressing these issues through structural modifications or formulation strategies is essential for advancing this compound to clinical trials.
In conclusion, 1-Methyl-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Yl)-1H-Pyrazole-3-Carboxamide represents a significant advancement in the field of medicinal chemistry. Its multifaceted biological activity, coupled with the potential for structural optimization, positions it as a promising candidate for the treatment of inflammatory diseases, cancer, and chronic pain. As research in this area continues to evolve, the compound may play a pivotal role in the development of next-generation therapeutics with improved safety and efficacy profiles.
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